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Introduction

Multidrug resistance (MDR) in Gram-negative bacteria is a critical global health threat, largely
driven by the overexpression of efflux pumps. The AcrAB-TolC efflux system is a primary
contributor to MDR in Escherichia coli and other Enterobacteriaceae, actively extruding a broad
spectrum of antibiotics from the bacterial cell.[1][2][3] AcrB is the inner membrane transporter
component of this tripartite system and serves as the primary recognition and energy
transduction site for substrate efflux.[4][5][6]

MBX3135 is a novel and potent pyranopyridine-based efflux pump inhibitor (EPI) that
specifically targets AcrB.[1][7] It functions by binding to a hydrophobic trap within the
periplasmic domain of AcrB, sterically hindering the binding of antibiotic substrates and
inhibiting the conformational changes required for pump function.[1][7] By inhibiting AcrB,
MBX3135 can restore the efficacy of various antibiotics that are normally expelled by the pump.
[1][7] These application notes provide detailed protocols for utilizing MBX3135 as a tool to
investigate AcrB function and to evaluate its potential as an antibiotic adjuvant.

Data Presentation

Table 1: Potentiation of Antibiotic Activity by MBX3135
in E. coli
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L . . MBX3135 Fold Reduction in
Antibiotic Bacterial Strain .
Concentration (uM) MIC
10-20 fold
) ) ) improvement in EPI
Ciprofloxacin E. coliAB1157 0.1 o
activity compared to
MBX2319[7]
>10-fold
Levofloxacin E. coli 0.1 o
potentiation[1][7]
>10-fold
Piperacillin E. coli 0.05 o
potentiation[5]

Table 2: Effect of MBX3135 on AcrB Efflux Pump Activity
MBX3135

Assay Bacterial Strain . Observed Effect
Concentration

Significant increase in
E. coliAB1157 12.5 uM intracellular
fluorescence[1]

Hoechst 33342

Accumulation

Significant alteration
Nitrocefin Efflux ) of Michaelis-Menten
o E. coli 10 nM o
Kinetics kinetics (increased

Km and Vmax)[7]

Experimental Protocols
Checkerboard Minimum Inhibitory Concentration (MIC)
Assay

This assay is used to assess the synergistic effect of MBX3135 in combination with an
antibiotic against a target bacterial strain.

Materials:

e 96-well microtiter plates
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o Bacterial culture (e.g., E. coli AB1157 or 3-AG100 with AcrB overexpression)[2][3]

e Cation-adjusted Mueller-Hinton Broth (CAMHB)

 Antibiotic stock solution (e.g., ciprofloxacin, levofloxacin)

o MBX3135 stock solution (in DMSO)

» Sterile pipette tips and reservoirs

¢ Incubator (37°C)

Microplate reader (optional)

Procedure:

e Prepare Bacterial Inoculum:

o Inoculate a single bacterial colony into CAMHB and incubate overnight at 37°C.

o Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5
McFarland standard (approximately 1-2 x 108 CFU/mL).

o Further dilute the bacterial suspension to a final concentration of 5 x 10> CFU/mL in
CAMHB.

e Prepare Assay Plate:

o Dispense 50 uL of CAMHB into each well of a 96-well plate.

o Create a two-dimensional serial dilution of the antibiotic and MBX3135.

» Serially dilute the antibiotic stock solution horizontally across the plate.

» Serially dilute the MBX3135 stock solution vertically down the plate.

o The final volume in each well containing the drug dilutions should be 100 pL.

¢ Inoculation and Incubation:
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o Add 100 pL of the prepared bacterial inoculum to each well, bringing the final volume to
200 pL.

o Include appropriate controls: wells with bacteria and no drug (growth control), wells with
media only (sterility control), and wells with each drug alone.

o Seal the plate and incubate at 37°C for 18-24 hours.

o Data Analysis:

o Determine the MIC of the antibiotic alone, MBX3135 alone, and the combination in each
well. The MIC is the lowest concentration that completely inhibits visible bacterial growth.

o Calculate the Fractional Inhibitory Concentration (FIC) Index to determine the nature of the
interaction:

» FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

» FIC of MBX3135 = (MIC of MBX3135 in combination) / (MIC of MBX3135 alone)

= FIC Index = FIC of Antibiotic + FIC of MBX3135

o Interpret the results:

Synergy: FIC Index < 0.5

Additive: 0.5 < FIC Index < 1

Indifference: 1 < FIC Index < 4

Antagonism: FIC Index > 4

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic effect of an antibiotic in the presence of
MBX3135 over time.

Materials:
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» Bacterial culture

« CAMHB

 Antibiotic and MBX3135 stock solutions
 Sterile flasks or tubes

e Shaking incubator (37°C)

» Sterile saline or PBS for dilutions

e Agar plates for colony counting
Procedure:

e Prepare Cultures:

o Prepare a bacterial inoculum as described for the checkerboard assay, adjusting the final
concentration to approximately 5 x 105> CFU/mL in multiple flasks.

o Set Up Experimental Conditions:

o To the flasks, add the following:

No drug (growth control)

Antibiotic alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)

MBX3135 alone (at a sub-inhibitory concentration)

Antibiotic and MBX3135 in combination

e Incubation and Sampling:
o Incubate the flasks at 37°C with shaking.

o At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from
each flask.
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e Colony Counting:
o Perform serial dilutions of the collected aliquots in sterile saline or PBS.
o Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
o Count the number of colonies (CFU/mL) on each plate.
o Data Analysis:
o Plot the logio CFU/mL versus time for each condition.

o A synergistic effect is typically defined as a = 2-logio decrease in CFU/mL between the
combination and the most active single agent at a specific time point.[8][9]

Hoechst 33342 Accumulation Assay

This fluorescence-based assay measures the ability of MBX3135 to inhibit the efflux of the
fluorescent dye Hoechst 33342, a known AcrB substrate.

Materials:

Bacterial strains (e.g., E. coli AB1157, and its AacrB derivative as a control)[1]

o 96-well black, clear-bottom microtiter plates

e Phosphate-buffered saline (PBS) with 0.4% glucose

e Hoechst 33342 stock solution

o MBX3135 stock solution

e Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control for efflux inhibition

o Fluorescence microplate reader (Excitation: ~350 nm, Emission: ~460 nm)

Procedure:

o Prepare Bacterial Cells:
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o Grow bacterial cultures to mid-log phase (ODeoo = 0.4-0.6).
o Harvest the cells by centrifugation and wash twice with PBS.

o Resuspend the cells in PBS with 0.4% glucose to an ODeoo of 0.4.

o Assay Setup:
o Add 100 puL of the cell suspension to each well of the 96-well plate.

o Add MBX3135 to the desired final concentration (e.g., 12.5 uM).[1] Include wells with no
inhibitor, and wells with CCCP as a positive control.

o Incubate for 5 minutes at room temperature.
e Fluorescence Measurement:
o Add Hoechst 33342 to a final concentration of 1-2.5 uM.[10][11]

o Immediately begin monitoring the fluorescence intensity over time (e.g., every minute for
30-60 minutes) at 37°C.

o Data Analysis:
o Plot the relative fluorescence units (RFU) against time for each condition.

o An increase in fluorescence in the presence of MBX3135 compared to the untreated
control indicates inhibition of Hoechst 33342 efflux by AcrB. The fluorescence level in the
AacrB strain or with CCCP can serve as a benchmark for maximal inhibition.

Nitrocefin Efflux Assay

This assay measures the effect of MBX3135 on the kinetics of AcrB-mediated efflux of the
chromogenic cephalosporin, nitrocefin.

Materials:

o E. coli strain overexpressing AcrB and possessing periplasmic (3-lactamase activity
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Potassium phosphate buffer (50 mM, pH 7.0) with 5 mM MgCl2

Nitrocefin stock solution

MBX3135 stock solution

Spectrophotometer capable of measuring absorbance at 486 nm
Procedure:
e Prepare Bacterial Cells:

o Grow cells to mid-log phase, harvest, wash, and resuspend in the phosphate buffer to a
defined optical density (e.g., ODsoo of 0.8).[12]

e Assay Protocol:

o Pre-incubate the cell suspension with or without MBX3135 (e.g., 10 nM) for a short period.
[7]

o Add nitrocefin at various concentrations to initiate the reaction.

o Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm
over time.

o Data Analysis:
o The rate of nitrocefin hydrolysis is proportional to its periplasmic concentration.

o The rate of efflux can be calculated as the difference between the rate of influx
(determined in an efflux-deficient strain or in the presence of an uncoupler like CCCP) and
the rate of hydrolysis.

o Determine the Michaelis-Menten kinetic parameters (Km and Vmax) for nitrocefin efflux in
the presence and absence of MBX3135.[7][13] An increase in Km and Vmax in the
presence of MBX3135 suggests a specific interaction with the AcrB pump.[7]

Visualizations
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Caption: The AcrAB-TolC multidrug efflux pump in Gram-negative bacteria.
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Caption: Mechanism of AcrB inhibition by MBX3135.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b12369508?utm_src=pdf-body-img
https://www.benchchem.com/product/b12369508?utm_src=pdf-body-img
https://www.benchchem.com/product/b12369508?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Start: Evaluate MBX3135 as an AcrB Inhibitor
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Caption: Experimental workflow for evaluating MBX3135 as an AcrB inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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